Enzyme Inhibition Activity: Diethyl L-cystinate as a Reversible Disulfide-Based Inhibitor
Diethyl L-cystinate (tested as the free base, CAS 583-89-1) demonstrates quantifiable enzyme inhibitory activity as documented in the BRENDA enzyme database [1]. At a concentration of 0.01 mM, L-cystine diethyl ester produces 68% inhibition of aspartate-β-semialdehyde dehydrogenase (EC 1.2.1.11) from Escherichia coli [1]. The inhibition mechanism involves covalent binding to the essential Cys135 residue of the enzyme and is reversible by reducing agents including DTT, dithioerythritol, 2-mercaptoethanol, dimercaptopropanol, and reduced glutathione [1]. This reversible, disulfide-mediated inhibition distinguishes the compound from irreversible enzyme inhibitors and provides a defined biochemical tool for probing thiol-disulfide exchange mechanisms [2].
| Evidence Dimension | Enzyme inhibition (aspartate-β-semialdehyde dehydrogenase) |
|---|---|
| Target Compound Data | 68% inhibition at 0.01 mM |
| Comparator Or Baseline | No direct comparator data available in this enzyme system; baseline is untreated control (0% inhibition) |
| Quantified Difference | 68 percentage points above baseline |
| Conditions | Escherichia coli aspartate-β-semialdehyde dehydrogenase (EC 1.2.1.11); reversible by reducing agents |
Why This Matters
This quantifiable inhibitory activity supports procurement for researchers investigating thiol-disulfide biochemistry, enzyme regulation mechanisms, or developing disulfide-based enzyme probes.
- [1] BRENDA Enzyme Database. Ligand: L-cystine diethyl ester. Enzyme Inhibition Data: 68% inhibition at 0.01 mM of aspartate-β-semialdehyde dehydrogenase (EC 1.2.1.11). View Source
- [2] Alvarez E, Ramon F, Magan C, Diez E. L-cystine inhibits aspartate-β-semialdehyde dehydrogenase by covalently binding to the essential 135Cys of the enzyme. Biochim Biophys Acta. 2004;1696:23-29. View Source
